molecular formula C16H22N4O3S B6529614 4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 1020453-76-2

4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B6529614
CAS No.: 1020453-76-2
M. Wt: 350.4 g/mol
InChI Key: KFMFRNLHXSUWLY-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a benzamide group attached to a diethylsulfamoyl moiety and a 1,3-dimethyl-1H-pyrazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized equipment to maintain optimal reaction conditions, such as temperature and pressure, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a lead compound in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide

  • 4-(Diethylamino)sulfonylbenzamide

Uniqueness: 4-(Diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-5-20(6-2)24(22,23)14-9-7-13(8-10-14)16(21)17-15-11-12(3)18-19(15)4/h7-11H,5-6H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMFRNLHXSUWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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